N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine is a compound belonging to the class of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities. This compound features a thieno ring fused to a pyrimidine structure, with specific alkyl substitutions that influence its chemical properties and potential applications in medicinal chemistry.
N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine can be classified as:
The synthesis of N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine typically involves several key steps:
The synthesis generally requires careful control of reaction conditions such as temperature and solvent choice. For instance, the use of triethylamine as a base catalyst allows for reactions to proceed at room temperature without extensive purification steps .
The molecular formula is , with a molecular weight of approximately 238.32 g/mol. The compound's structure contributes to its unique chemical properties and biological activities.
N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine participates in various chemical reactions typical for amines and thieno derivatives:
Reactions involving this compound often require specific conditions such as acidic or basic environments to facilitate the desired transformations. For example, reactions with aromatic aldehydes may necessitate acidic conditions to promote condensation .
The mechanism of action for N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine is primarily linked to its interaction with biological targets such as enzymes or receptors. The thieno-pyrimidine scaffold is known to exhibit cytotoxic activity against various cancer cell lines by inhibiting specific cellular pathways.
N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine is typically characterized by:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy confirm the presence of functional groups characteristic of amines and thiophenes .
N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine has potential applications in:
Introduction to Core CompoundN,6-Diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine (CAS: EVT-4592238) is a small molecule with the molecular formula C₁₁H₁₅N₃S and a molecular weight of 221.32 g/mol. Its structure comprises a thieno[2,3-d]pyrimidine core substituted with diethyl and methyl groups at strategic positions. The canonical SMILES representation is CCC1=CC2=C(N=C(N=C2S1)CC)NC
, reflecting the ethyl groups at C6, the methyl group on the exocyclic nitrogen, and the fused thiophene-pyrimidine ring system [1].
Bioisosteric replacement is a cornerstone of lead optimization, enabling modulation of pharmacokinetics, toxicity, and target engagement while preserving biological activity. Thieno[2,3-d]pyrimidine serves as a privileged bioisostere for quinazoline, a scaffold prevalent in FDA-approved kinase inhibitors (e.g., erlotinib, gefitinib). Key advantages include:
Table 1: Bioisosteric Advantages of Thieno[2,3-d]pyrimidine Over Quinazoline
Property | Thieno[2,3-d]pyrimidine | Quinazoline |
---|---|---|
Heteroatom Count | Lower (S, N) | Higher (N only) |
Electron Density | Electron-rich (thiophene S) | Electron-deficient |
Metabolic Stability | Higher (resists CYP oxidation) | Moderate (prone to oxidation) |
Hydrophobic Interactions | Enhanced (sulfur participation) | Standard |
Quinazoline derivatives (e.g., erlotinib, lapatinib) target tyrosine kinases like EGFR and VEGFR-2 but face limitations:
Thieno[2,3-d]pyrimidines address these challenges:
Table 2: Target Profile of Thieno[2,3-d]pyrimidine vs. Quinazoline Anticancer Agents
Scaffold | Representative Drug | Primary Targets | Resistance Issues | Potency (IC₅₀ Range) |
---|---|---|---|---|
Quinazoline | Erlotinib | EGFR | High (T790M mutation) | 0.1–1.0 µM |
Thieno[2,3-d]pyrimidine | Compound 17f [9] | VEGFR-2, PDGFR-β | Low | 0.23–4.10 µM |
The antitumor efficacy of N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine is dictated by strategic substituents:
Structure-activity relationship (SAR) studies highlight substituent impact:
Table 3: Impact of Substituents on Thieno[2,3-d]pyrimidine Bioactivity
Position | Substituent | Effect on VEGFR-2 IC₅₀ | Effect on Log P | Biological Consequence |
---|---|---|---|---|
C6 | Ethyl | 0.23 µM [9] | +0.8 | Enhanced hydrophobic binding |
Methyl | 1.84 µM | +0.3 | Reduced kinase affinity | |
C4 | Methylamino | 0.23 µM | -0.2 | Improved metabolic stability |
Anilino | 0.48 µM | +1.1 | Increased cytotoxicity risk | |
C2 | Methyl | 0.23 µM | +0.4 | Steric protection of N3 |
Synthesis Feasibility: The scaffold is accessible via Gewald reaction, Dieckmann cyclization, and Krapcho decarboxylation, enabling large-scale production. Green methods (e.g., aqueous-phase coupling with amino acids) further support derivatization [6] [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2